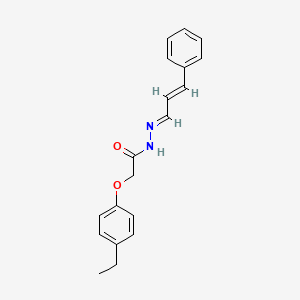

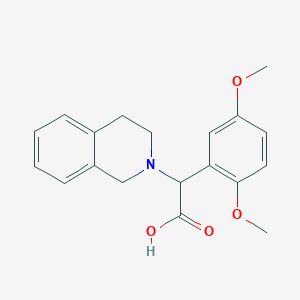

2-(4-乙基苯氧基)-N'-(3-苯基-2-丙烯-1-亚甲基)乙酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to the class of acetohydrazides, which are known for their versatile chemical reactivity and potential for forming a wide array of derivatives. These compounds have been studied for various applications, including as intermediates in organic synthesis and for their biological activities.

Synthesis Analysis

The synthesis of related acetohydrazide compounds often involves the reaction of acyl hydrazides with aldehydes or ketones to form hydrazone derivatives. A specific method for synthesizing compounds within this family has been reported by Šermukšnytė et al. (2022), where antioxidant capabilities were highlighted, suggesting a similar approach may be applicable to the compound (Šermukšnytė et al., 2022).

Molecular Structure Analysis

Crystal and molecular structure studies provide insights into the conformation, bonding, and stereochemistry of acetohydrazide derivatives. For example, Quoc et al. (2019) detailed the crystal and molecular structures of similar compounds, emphasizing the configurations about the C=N bond and the orientations of substituent groups, which are critical for understanding the reactivity and interactions of these molecules (Quoc et al., 2019).

Chemical Reactions and Properties

Acetohydrazides are reactive towards a variety of chemical agents, leading to the formation of various derivatives with significant chemical diversity. The reactivity can be attributed to the presence of the hydrazide group, which is amenable to condensation reactions with aldehydes and ketones, as well as cyclization reactions to form heterocyclic compounds. Khalifa et al. (2017) synthesized novel derivatives by reacting acetohydrazide with different reagents, showcasing the compound's versatility (Khalifa et al., 2017).

Physical Properties Analysis

The physical properties of acetohydrazide derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. The presence of different substituents can significantly affect these properties, as demonstrated by Liu and Gao (2012), who studied the crystal structure and hydrogen bonding in a related compound (Liu & Gao, 2012).

Chemical Properties Analysis

The chemical properties, including reactivity patterns, stability, and functional group transformations, are pivotal for understanding the compound's behavior in various chemical environments. For instance, the analysis of hydrazone compounds by Purandara et al. (2019) offers insights into the nonlinear optical properties, which could be relevant for the chemical properties analysis of the target compound (Purandara et al., 2019).

科学研究应用

抗菌特性

与2-(4-乙基苯氧基)-N'-(3-苯基-2-丙烯-1-亚甲基)乙酰肼相关的化合物已证明具有显着的抗菌特性。例如,已合成该化合物的衍生物并对其抗菌和抗真菌活性进行了测试。一项研究发现,包括类似的乙酰肼衍生物在内的合成化合物表现出显着的抗菌作用 (Fuloria 等,2009)。另一项研究合成了以苯氧甲基-1H-苯并咪唑为起始物的含 1,3,4-恶二唑的 1H-苯并咪唑衍生物,显示出有希望的抗菌活性 (Salahuddin 等,2017)。

在非线性光学中的应用

一些 2-(4-乙基苯氧基)-N'-(3-苯基-2-丙烯-1-亚甲基)乙酰肼的衍生物已被研究其非线性光学特性,这对于光学限幅器和开关等光学器件的应用至关重要。研究表明,这些化合物表现出双光子吸收,并具有显着的非线性折射率和吸收系数,表明它们在光学器件应用中的潜力 (Naseema 等,2010)。

抗癌潜力

最近的一项研究探索了 1,2,4-三唑-3-基硫代乙酰肼衍生物的合成及其对各种癌细胞系(包括黑色素瘤、乳腺癌和胰腺癌)的细胞毒性作用。发现这些衍生物对黑色素瘤细胞系的细胞毒性更大,表明它们作为抗癌剂的潜力 (Šermukšnytė 等,2022)。

镇痛和抗炎活性

一些研究集中于合成乙酰肼的衍生物并评估其镇痛和抗炎活性。例如,从乙酰肼合成的 2, 5-二取代 1, 3, 4-恶二唑衍生物在啮齿动物模型中显示出显着的镇痛和抗炎作用 (Dewangan 等,2015)。

属性

IUPAC Name |

2-(4-ethylphenoxy)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2/c1-2-16-10-12-18(13-11-16)23-15-19(22)21-20-14-6-9-17-7-4-3-5-8-17/h3-14H,2,15H2,1H3,(H,21,22)/b9-6+,20-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITMSBBQERPRPBT-KEAYEENMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCC(=O)NN=CC=CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)OCC(=O)N/N=C/C=C/C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-4-(4-{[(3aS,6aS)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]methyl}phenyl)but-3-yn-2-ol](/img/structure/B5577419.png)

![N-((3S*,4R*)-1-{[2-(3-methylphenyl)-5-pyrimidinyl]methyl}-4-propyl-3-pyrrolidinyl)acetamide](/img/structure/B5577435.png)

![1-(4-methylphenyl)-4-[(4-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5577441.png)

![5-bromo-N-[2-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B5577443.png)

![N-[(2-benzyl-1,3-thiazol-4-yl)methyl]-2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)acetamide](/img/structure/B5577460.png)

![4-chloro-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5577487.png)

![7-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5577494.png)

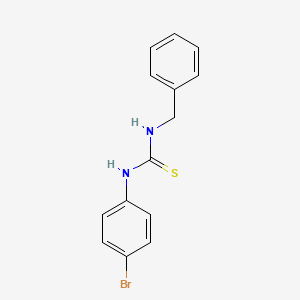

![N'-[(5-bromo-2-furyl)methylene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B5577503.png)